Cas no 16689-35-3 (Tert-Butyl 2-isopropylhydrazinecarboxylate)

tert-ブチル 2-イソプロピルヒドラジンカルボキシレートは、有機合成において有用なヒドラジン誘導体です。この化合物は、tert-ブトキシカルボニル(Boc)保護基を有しており、ヒドラジン部位の選択的反応性を可能にします。特に、ペプチド合成やヘテロ環化合物の構築において、中間体として高い有用性を示します。Boc基の存在により、酸性条件下での脱保護が容易であり、官能基選択性の高い反応が可能です。また、固体として安定であり、取り扱い性に優れています。イソプロピル基の立体障害により、特定の位置選択的反応を誘導できる点も特徴です。

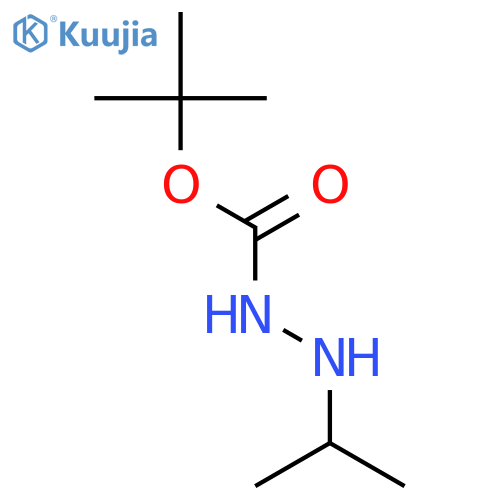

16689-35-3 structure

商品名:Tert-Butyl 2-isopropylhydrazinecarboxylate

CAS番号:16689-35-3

MF:C8H18N2O2

メガワット:174.240722179413

MDL:MFCD14635748

CID:1040220

PubChem ID:11217534

Tert-Butyl 2-isopropylhydrazinecarboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 2-isopropylhydrazinecarboxylate

- tert-Butyl 3-(Isopropyl)carbazate

- 1-Boc-2-isopropylhydrazine

- N'-Isopropyl-hydrazinecarboxylic acid tert-butyl ester

- tert-butyl 2-(isopropyl)hydrazinecarboxylate

- 1-tert-Butoxycarbonyl-2-isopropylhydrazine

- 3-(Isopropyl)carbazic Acid tert-Butyl Ester

- tert-butyl N-(propan-2-ylamino)carbamate

- 2-Isopropylhydrazinecarboxylic acid tert-butyl ester

- t-Butyl 2-isopropylhydrazinecarboxylate

- tert-butyl2-isopropylhydrazine-1-carboxylate

- Hydrazinecarboxylic acid, 2-(1-methylethyl)-, 1,1-dimethylethyl ester

- PUAKAEDMCXRDPR-UHFFFAOYSA-N

- tert-Butyl N-(isopropylamino)carbamate

- TRA0017942

- SY014747

- AM803302

- N'-Isopropylcarbazic acid tert-butyl es

- tert-Butyl 2-isopropyl-1-hydrazinecarboxylate

- EN300-132329

- B4375

- MFCD14635748

- DTXSID60459010

- DB-064626

- AKOS015902879

- 16689-35-3

- tert-Butyl2-isopropylhydrazinecarboxylate

- SB86064

- CS-W003866

- SCHEMBL1485609

- N'-(propan-2-yl)(tert-butoxy)carbohydrazide

- 1-(isopropyl)-2-tert-butoxycarbonylhydrazine

- Tert-Butyl 2-isopropylhydrazinecarboxylate

-

- MDL: MFCD14635748

- インチ: 1S/C8H18N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h6,9H,1-5H3,(H,10,11)

- InChIKey: PUAKAEDMCXRDPR-UHFFFAOYSA-N

- ほほえんだ: O(C(N([H])N([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 174.13700

- どういたいしつりょう: 174.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 50.4

じっけんとくせい

- 密度みつど: 0.956

- ゆうかいてん: 52.0 to 56.0 deg-C

- ふってん: 80°C/0.6mmHg(lit.)

- PSA: 50.36000

- LogP: 2.20590

Tert-Butyl 2-isopropylhydrazinecarboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

Tert-Butyl 2-isopropylhydrazinecarboxylate 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

Tert-Butyl 2-isopropylhydrazinecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-132329-1.0g |

N'-(propan-2-yl)(tert-butoxy)carbohydrazide |

16689-35-3 | 95% | 1g |

$0.0 | 2023-06-06 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014747-1g |

1-Boc-2-isopropylhydrazine |

16689-35-3 | >97% | 1g |

¥135.0 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053021-250mg |

tert-Butyl 2-isopropylhydrazinecarboxylate |

16689-35-3 | 98% | 250mg |

¥86 | 2023-04-15 | |

| Fluorochem | 232211-5g |

tert-Butyl 2-isopropylhydrazinecarboxylate |

16689-35-3 | 95% | 5g |

£75.00 | 2021-07-08 | |

| Fluorochem | 232211-25g |

tert-Butyl 2-isopropylhydrazinecarboxylate |

16689-35-3 | 95% | 25g |

£256.00 | 2021-07-08 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4375-1G |

tert-Butyl 3-(Isopropyl)carbazate |

16689-35-3 | >98.0%(GC)(T) | 1g |

¥280.00 | 2024-04-17 | |

| Apollo Scientific | OR965099-5g |

1-Boc-2-isopropylhydrazine |

16689-35-3 | 97+% | 5g |

£31.00 | 2025-02-20 | |

| Alichem | A250001607-100g |

tert-Butyl 2-isopropylhydrazinecarboxylate |

16689-35-3 | 95% | 100g |

1,206.95 USD | 2021-06-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09908-0.1g |

Tert-Butyl 2-isopropylhydrazinecarboxylate |

16689-35-3 | 97% | 0.1g |

54.00 | 2021-07-09 | |

| Fluorochem | 232211-1g |

tert-Butyl 2-isopropylhydrazinecarboxylate |

16689-35-3 | 95% | 1g |

£28.00 | 2021-07-08 |

Tert-Butyl 2-isopropylhydrazinecarboxylate 関連文献

-

Chao Wang,Shuang-Yan Lin,Wei Shi,Peng Cheng,Jinkui Tang Dalton Trans. 2015 44 5364

-

Emily C. Paré,David J. R. Brook,Aaron Brieger,Mick Badik,Marie Schinke Org. Biomol. Chem. 2005 3 4258

16689-35-3 (Tert-Butyl 2-isopropylhydrazinecarboxylate) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16689-35-3)Tert-Butyl 2-isopropylhydrazinecarboxylate

清らかである:99%

はかる:100g

価格 ($):392.0